molecular formula C17H26N6 B14151785 3-{4-[(4-Butylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine CAS No. 89292-39-7

3-{4-[(4-Butylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine

Cat. No.: B14151785
CAS No.: 89292-39-7
M. Wt: 314.4 g/mol
InChI Key: YHPSOVZUGUVGLS-UHFFFAOYSA-N
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Description

3-{4-[(4-Butylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(4-Butylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine typically involves a multi-step process. One common method includes the reaction of 4-butylbenzyl chloride with piperazine to form 4-[(4-butylphenyl)methyl]piperazine. This intermediate is then reacted with 1H-1,2,4-triazol-5-amine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like chloroform and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{4-[(4-Butylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{4-[(4-Butylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses. Additionally, it can modulate the activity of endoplasmic reticulum chaperones and apoptosis markers, contributing to its neuroprotective effects .

Properties

CAS No.

89292-39-7

Molecular Formula

C17H26N6

Molecular Weight

314.4 g/mol

IUPAC Name

3-[4-[(4-butylphenyl)methyl]piperazin-1-yl]-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C17H26N6/c1-2-3-4-14-5-7-15(8-6-14)13-22-9-11-23(12-10-22)17-19-16(18)20-21-17/h5-8H,2-4,9-13H2,1H3,(H3,18,19,20,21)

InChI Key

YHPSOVZUGUVGLS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)CN2CCN(CC2)C3=NNC(=N3)N

Origin of Product

United States

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